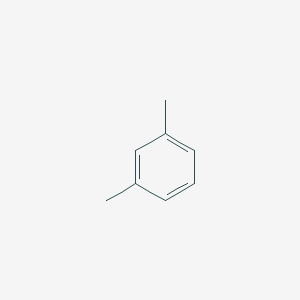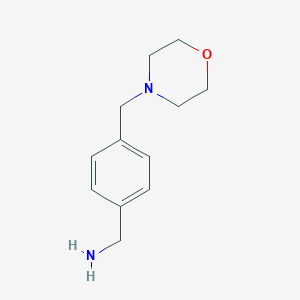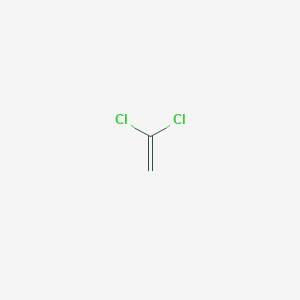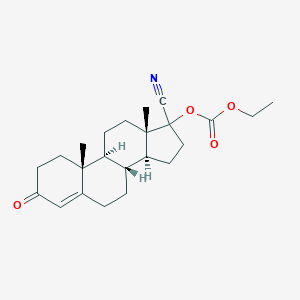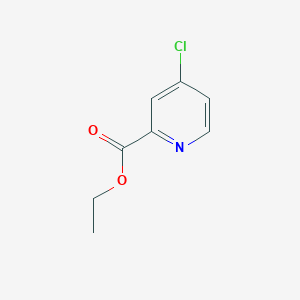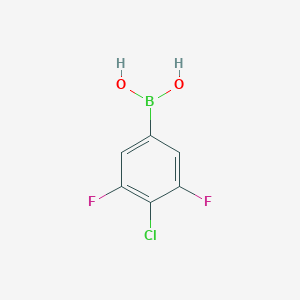
(4-Chloro-3,5-difluorophenyl)boronic acid
Übersicht
Beschreibung
Boronic acids are a class of compounds known for their versatility in organic synthesis and materials science. They serve as crucial intermediates in the formation of various molecular structures and have been utilized in the synthesis of complex organic molecules. Although the provided papers do not directly discuss (4-Chloro-3,5-difluorophenyl)boronic acid, they offer insights into the general behavior and applications of boronic acids in chemical reactions and materials science.
Synthesis Analysis
The synthesis of boronic acids typically involves organometallic intermediates. For example, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid was achieved using 2-chloro-4-iodo-5-trifluoromethyl pyridine as the starting material, reacting with n-butyl lithium reagent under specific conditions to yield a product with high purity and yield . This suggests that similar methodologies could potentially be applied to synthesize (4-Chloro-3,5-difluorophenyl)boronic acid, with appropriate adjustments to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a trivalent boron atom connected to an organic substituent and hydroxyl groups. Spectroscopic techniques such as Fourier transform infrared (FTIR), Fourier transform Raman, and ultraviolet-visible (UV-Vis) spectroscopy are commonly used to investigate these structures. Quantum chemical calculations can provide detailed insights into the geometry, vibrational wavenumbers, and electronic properties of these molecules . Such analyses are essential for understanding the reactivity and interaction of boronic acids with other chemical species.
Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions, often acting as catalysts or reagents. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . Tris(pentafluorophenyl)borane, a related boron compound, is known for its role in catalytic hydrometallation, alkylations, and aldol-type reactions . These examples highlight the potential reactivity of (4-Chloro-3,5-difluorophenyl)boronic acid in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. The presence of fluorine and chlorine substituents can significantly affect the compound's reactivity, stability, and physical properties. For example, the high electronegativity of fluorine atoms can enhance the Lewis acidity of the boron center, which may impact the compound's behavior in catalytic processes . Additionally, the molecular electrostatic potential maps can be used to predict reactive sites for electrophilic attack, and the nonlinear optical properties can be indicative of potential applications in materials science .
Wissenschaftliche Forschungsanwendungen
Advanced Catalysis and Reagent Properties
(4-Chloro-3,5-difluorophenyl)boronic acid is involved in advanced catalysis and reagent activities. Its Lewis acid properties, as seen in tris(pentafluorophenyl)borane, make it a potent catalyst or stoichiometric reagent in organic and organometallic chemistry. Its applications span catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. It can also catalyze tautomerizations and stabilize less favored tautomeric forms through adduct formation (Erker, 2005).
Borylation Chemistry
The compound has significant applications in borylation chemistry. Tris(pentafluorophenyl)borane, for instance, has been used in various reactions, including borylation, hydrogenation, and hydrosilylation, thanks to its high Lewis acidity and steric bulk, which allows it to function as a Lewis acid in frustrated Lewis pair chemistry. The continuous development in this field aims to expand the range of reactions and compounds attainable, highlighting the potential of such boronic acid derivatives in synthetic chemistry (Lawson & Melen, 2017).
Formation of Diarylpalladium Complexes
In organometallic chemistry, derivatives of boronic acids, similar to (4-Chloro-3,5-difluorophenyl)boronic acid, are used in the formation of diarylpalladium complexes. These complexes can undergo coupling reactions to produce unsymmetrical biaryls, which are important in various organic syntheses (Osakada, Onodera, & Nishihara, 2005).
Imine Hydroboration
In hydroboration reactions, boronic acid derivatives serve as catalysts, exemplified by the use of tris[3,5-bis(trifluoromethyl)phenyl]borane in the hydroboration of imines without the need for an additional Lewis base. This showcases the reactivity and potential utility of boronic acids in metal-free catalytic processes (Yin, Soltani, Melen, & Oestreich, 2017).
Fluorescence Quenching Studies
Boronic acid derivatives are also used in fluorescence quenching studies. For example, the fluorescence quenching study of two boronic acid derivatives, including their interactions with aniline, provides insights into the conformational changes and bonding characteristics of such compounds, which is crucial in understanding their reactivity and applications in various chemical processes (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Suzuki-Miyaura Coupling Reactions
The compound is relevant in facilitating Suzuki-Miyaura coupling reactions, especially for boronic acids that quickly deboronate under basic conditions. Developing precatalysts that form catalytically active species under conditions where boronic acid decomposition is slow is a significant advancement in utilizing these compounds in coupling reactions (Kinzel, Zhang, & Buchwald, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-chloro-3,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZAPMPDGUNQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590195 | |
| Record name | (4-Chloro-3,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3,5-difluorophenyl)boronic acid | |
CAS RN |
864759-63-7 | |
| Record name | (4-Chloro-3,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-4-chlorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



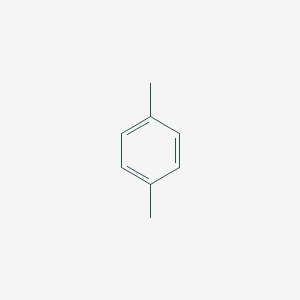
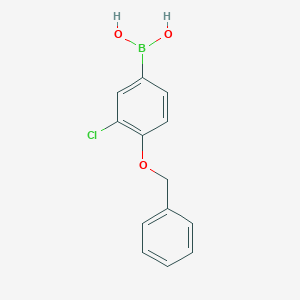
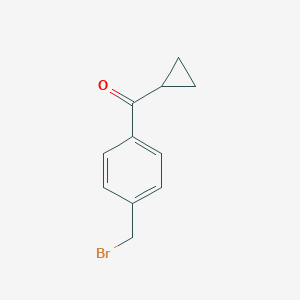
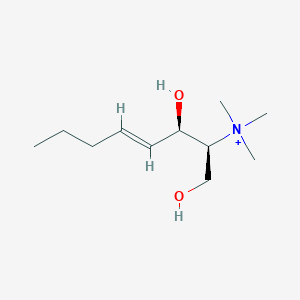
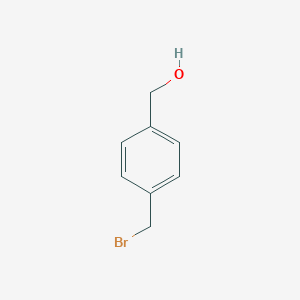
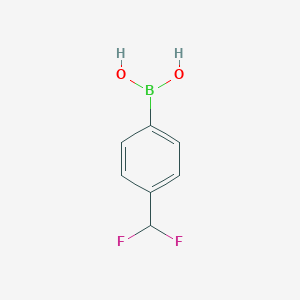
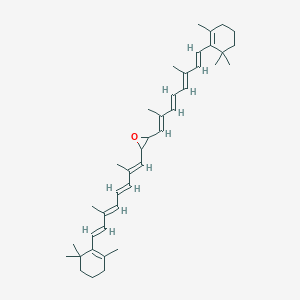
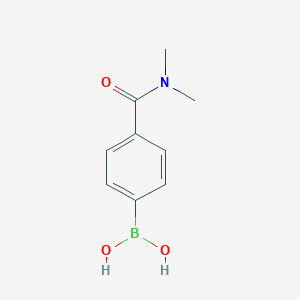
![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)
